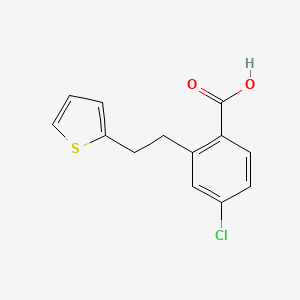
1,1-Dicyclohexyl-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclohexyl-3-phenylurea is an organic compound with the molecular formula C19H28N2O It is a derivative of urea, characterized by the presence of two cyclohexyl groups and one phenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dicyclohexyl-3-phenylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclohexylamine with phenyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene as a reagent. The reaction of cyclohexylamine with phosgene generates the corresponding isocyanate intermediate, which then reacts with phenylamine to form the final product. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dicyclohexyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized cyclohexyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenylurea derivatives.
Aplicaciones Científicas De Investigación
1,1-Dicyclohexyl-3-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Mecanismo De Acción
The mechanism of action of 1,1-Dicyclohexyl-3-phenylurea involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-3-phenylurea
- 1,1-Diallyl-3-phenylurea
- 1,1-Dibutyl-3-phenylurea
- 1,1-Diethyl-3-phenylurea
- 1-Cyclohexyl-3-phenylurea
Uniqueness
1,1-Dicyclohexyl-3-phenylurea is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
5765-54-8 |
|---|---|
Fórmula molecular |
C19H28N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,1-dicyclohexyl-3-phenylurea |
InChI |
InChI=1S/C19H28N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22) |
Clave InChI |
OSESYOACFFMCTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


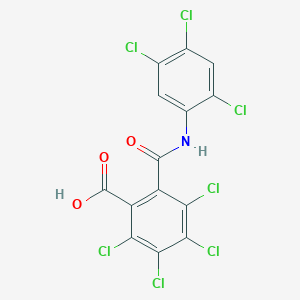



![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

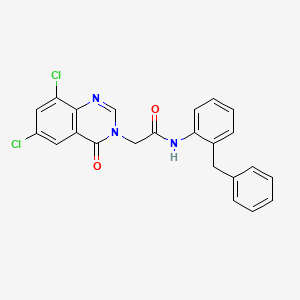
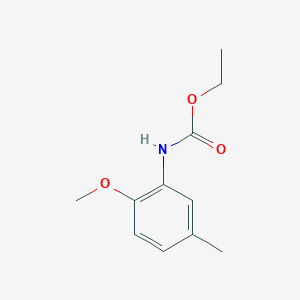
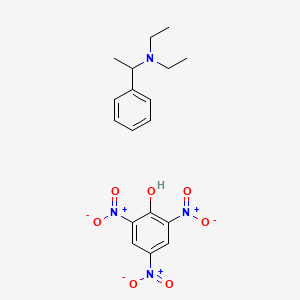
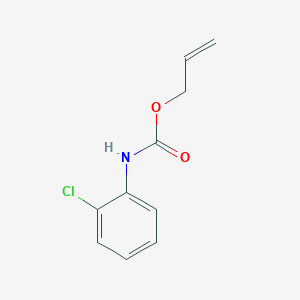

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
